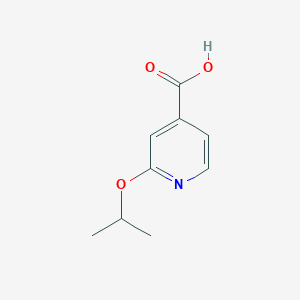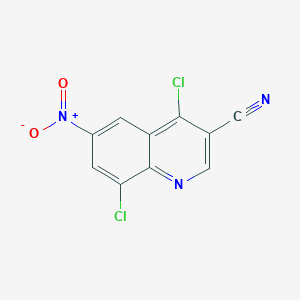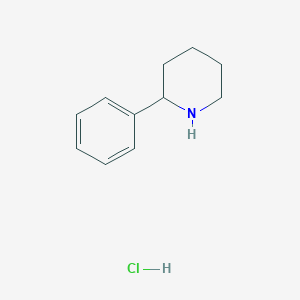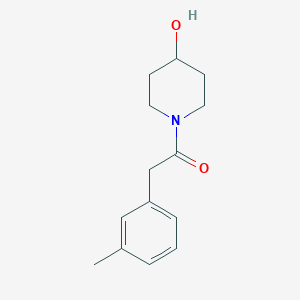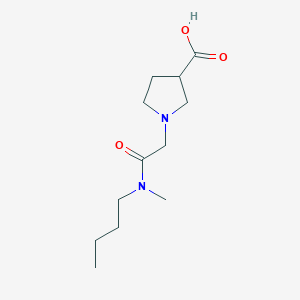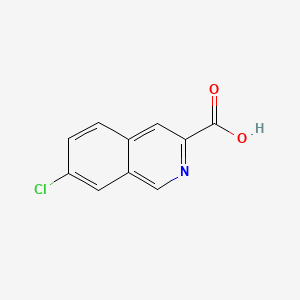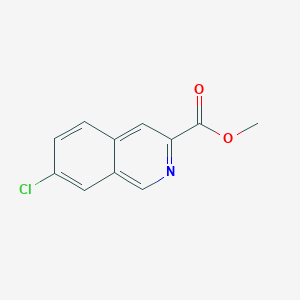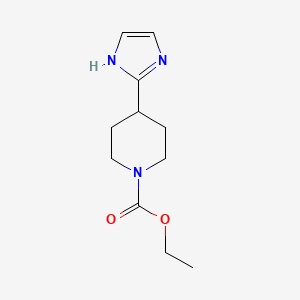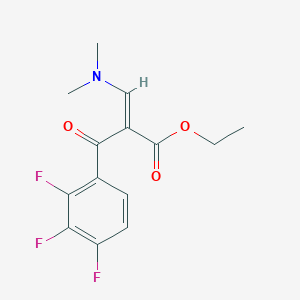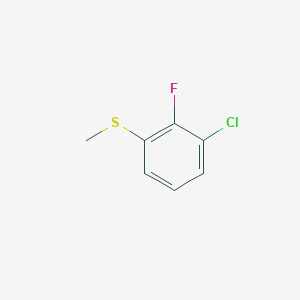![molecular formula C10H10Cl2N2O2 B1369630 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine CAS No. 919784-85-3](/img/structure/B1369630.png)
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
描述
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine is a chemical compound with the empirical formula C10H10Cl2N2O2 and a molecular weight of 261.10 g/mol . This compound is characterized by the presence of a morpholine ring attached to a dichloropyridine moiety through a carbonyl group. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.
准备方法
The synthesis of 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or column chromatography .
化学反应分析
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
科学研究应用
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of potential drug candidates.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research involving this compound focuses on its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is employed in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyridine moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The morpholine ring may also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine can be compared with other similar compounds, such as:
- 4-[(6-Chloro-3-pyridinyl)carbonyl]morpholine
- 4-[(4-Bromo-3-nitrophenyl)carbonyl]morpholine
- 4-(6-chloro-pyridazin-3-yl)-morpholine
- 4-[(1,3-Benzodioxol-5-ylcarbonyl)morpholine]
These compounds share structural similarities but differ in their substituents and specific chemical properties.
属性
IUPAC Name |
(5,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-5-7(6-13-9(8)12)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKAWOIVKGBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592488 | |
| Record name | (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919784-85-3 | |
| Record name | (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
